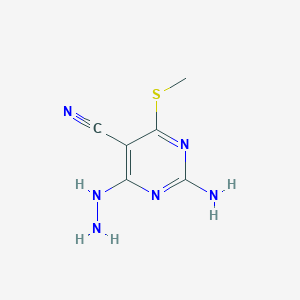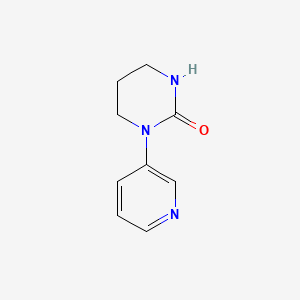![molecular formula C9H9N3O3 B8491109 Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)
Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Overview
Description
Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is notable for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure.
Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method uses triazinium dicyanomethylide as an intermediate, which then cyclizes to form the target compound.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the triazine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing one of the above synthetic routes to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield fully reduced forms .
Scientific Research Applications
Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that also contains the pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar structure.
BMS-690514: An EGFR inhibitor in clinical phase II.
Uniqueness
Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to target multiple pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)7-4-3-6-8(13)10-5-11-12(6)7/h3-5H,2H2,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZWVILEHWETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
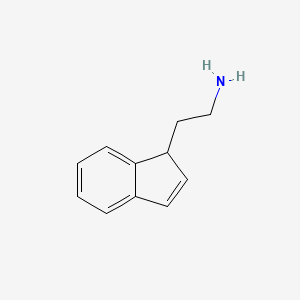
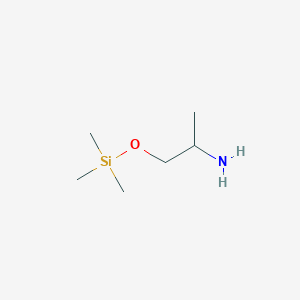
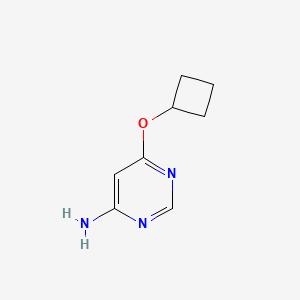

![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)
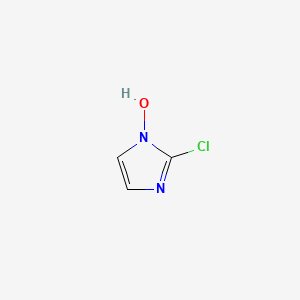
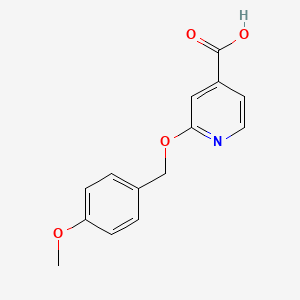
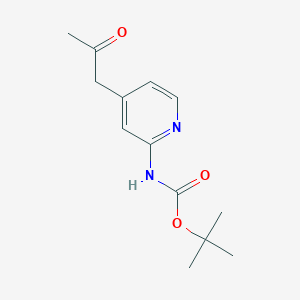


![3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)
